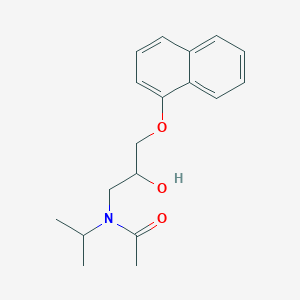

N-乙酰普萘洛尔

描述

科学研究应用

光降解和药物包装中的稳定性

作为普萘洛尔的降解产物,N-乙酰普萘洛尔引起了人们对光照环境中药物稳定性的担忧。Uwai 等人(2005 年)研究了普萘洛尔及其产物(包括 N-乙酰普萘洛尔)的光降解,以评估其稳定性和相互作用。这项研究强调了处理普萘洛尔等对光敏感药物的重要性,普萘洛尔可以降解为 N-乙酰普萘洛尔等化合物,以保持药物的功效和安全性(Uwai 等人,2005 年)。

药理作用

Uwai 等人的光降解研究还评估了 N-乙酰普萘洛尔的药理作用。他们检查了它对小鼠的急性毒性和它与 β-肾上腺素受体的结合。研究结果表明,虽然 N-乙酰普萘洛尔没有表现出显着的急性毒性或与这些受体的结合,但该研究是对在单剂量包装系统中处理普萘洛尔的预防措施(Uwai 等人,2005 年)。

作用机制

Target of Action

N-Acetylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist . Its primary targets are the beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

It’s known that propranolol reduces portal pressure by producing splanchnic vasoconstriction (beta-2 effect), thereby reducing portal blood flow

Pharmacokinetics

Propranolol is known to have an extensive first-pass effect and is hepatically metabolized to active and inactive compounds . The three main metabolic pathways include aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .

Action Environment

The action, efficacy, and stability of N-Acetylpropranolol can be influenced by various environmental factors. For instance, it’s known that abrupt discontinuation of propranolol can lead to exacerbations of angina and myocardial infarctions Therefore, it’s likely that similar precautions would apply to N-Acetylpropranolol

生化分析

Cellular Effects

As an impurity of propranolol, it may share some of propranolol’s cellular effects, such as its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Propranolol, the parent compound, is known to be a nonselective β-adrenergic receptor antagonist . It is possible that N-Acetylpropranolol shares some of these properties, but this has not been confirmed.

Dosage Effects in Animal Models

The effects of N-Acetylpropranolol at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, but specific details are currently unavailable .

属性

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942091 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007-11-6 | |

| Record name | N-Acetylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing N-acetylpropranolol?

A1: The synthesis of N-acetylpropranolol is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. N-acetylpropranolol, specifically, has been used in the development of immunoassays for propranolol. []

Q2: What were the key findings from comparing the spectroscopic data of N-acetylpropranolol with other propranolol derivatives?

A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, N-acetylpropranolol, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized N-acetylpropranolol. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the N-acetylpropranolol derivative and not the O-acetylpropranolol derivative as previously assumed.

Q3: How does the understanding of N-acetylpropranolol's structure benefit the development of analytical methods for propranolol?

A4: Correctly identifying N-acetylpropranolol as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)